7-O-Demethyl-3-isomangostin hydrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8,9-trihydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-22(2,28)7-5-12-17-15(9-13(24)19(12)25)29-16-10-14-11(6-8-23(3,4)30-14)20(26)18(16)21(17)27/h9-10,24-26,28H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJZFJTDFGSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Spectroscopic Elucidation of 7 O Demethyl 3 Isomangostin Hydrate
Botanical Sources and Distribution of 7-O-Demethyl-3-isomangostin Hydrate (B1144303)
Xanthones are predominantly found in a select number of higher plant families and fungi. The distribution of 7-O-demethyl mangostanin, the anhydrous form of the target compound, points to its origination within the Garcinia genus, a member of the Clusiaceae family.
Specifically, 7-O-demethyl mangostanin has been isolated from the pericarp of Garcinia mangostana L., commonly known as the mangosteen fruit. mdpi.com This tropical fruit is native to Southeast Asia, with countries like Malaysia, Indonesia, and Thailand being significant producers. researchgate.net The pericarp, or rind, of the mangosteen fruit is a well-documented and rich source of a variety of prenylated xanthone (B1684191) derivatives. mdpi.comresearchgate.net
While direct isolation of 7-O-Demethyl-3-isomangostin hydrate from a specific plant has not been explicitly detailed in the reviewed literature, the presence of its anhydrous counterpart in Garcinia mangostana strongly suggests this as its likely botanical source. Furthermore, related compounds such as 3-isomangostin (B95915) hydrate have been reported in Cratoxylum formosum ssp. pruniflorum and Cratoxylum cochinchinense, indicating that the Cratoxylum genus may also be a potential source for similar xanthone structures. medchemexpress.comnih.gov
Table 1: Botanical Sources of Related Xanthones
| Compound Name | Botanical Source | Family |
| 7-O-Demethyl mangostanin | Garcinia mangostana L. (pericarp) mdpi.com | Clusiaceae |
| 3-Isomangostin hydrate | Cratoxylum formosum ssp. pruniflorum medchemexpress.com | Hypericaceae |
| 3-Isomangostin hydrate | Cratoxylum cochinchinense nih.gov | Hypericaceae |
| 3-Isomangostin | Garcinia mangostana, Garcinia morella nih.gov | Clusiaceae |
Advanced Chromatographic and Extraction Methodologies for Isolation
The isolation of xanthones from their natural botanical sources is a multi-step process that typically involves solvent extraction followed by various chromatographic techniques to separate the individual compounds.
The general procedure for isolating xanthones like 7-O-demethyl mangostanin from the pericarp of Garcinia mangostana begins with the air-drying and powdering of the plant material. This is followed by extraction with an organic solvent. The resulting crude extract is then subjected to a series of chromatographic separations.
Phytochemical investigations of Garcinia mangostana have successfully employed these methods to isolate a number of xanthones. mdpi.com While the specific details for this compound are not available, the isolation of the closely related 7-O-demethyl mangostanin involved these advanced methodologies, likely including:
Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a solvent or a gradient of solvents.
Preparative Thin-Layer Chromatography (TLC): This method can be used for further purification of the fractions obtained from column chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and is often used in the final stages of purification to obtain highly pure compounds.
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive identification of a natural product's structure relies on a combination of modern spectroscopic techniques. For a compound like this compound, these methods are essential for confirming its molecular formula and connectivity. The structural elucidation of the closely related 7-O-demethyl mangostanin provides a clear example of the techniques employed. mdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and, consequently, the molecular formula of the compound. For 7-O-demethyl mangostanin, the quasi-molecular ion peak [M+H]⁺ was observed at m/z 395.1507, which corresponds to the molecular formula C₂₃H₂₂O₆. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Two-dimensional (2D) NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of the molecule. HMBC experiments show correlations between protons and carbons that are two or three bonds apart, allowing for the piecing together of the molecular skeleton. For instance, in the structural confirmation of 7-O-demethyl mangostanin, HMBC correlations were used to assign the positions of the aromatic protons. mdpi.com
X-ray Crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a crystalline solid. The structure of 7-O-demethyl mangostanin was unequivocally confirmed by X-ray diffraction analysis. mdpi.com
Table 2: Spectroscopic Data for the Related Compound 7-O-Demethyl mangostanin
| Technique | Observation | Interpretation |
| HRESIMS | [M+H]⁺ at m/z 395.1507 mdpi.com | Molecular Formula: C₂₃H₂₂O₆ mdpi.com |
| ¹H-NMR | Characteristic signals for a tetracyclic xanthone with a 3-methylbut-2-enyl-group and a pyrano ring. mdpi.com | Presence of specific functional groups and structural motifs. |
| ¹³C-NMR | Characteristic signals for a tetracyclic xanthone with a 3-methylbut-2-enyl-group and a pyrano ring. mdpi.com | Confirmation of the carbon skeleton and functional groups. |
| HMBC | Correlations between H-4 and C-2, C-32, C-9a; and between H-5 and C-6, C-7, C-8a, C-10a. mdpi.com | Assignment of proton and carbon positions in the aromatic rings. |
| X-ray Diffraction | Successful diffraction pattern and structural solution. mdpi.com | Definitive confirmation of the molecular structure. |
Chemical Synthesis and Semisynthesis of 7 O Demethyl 3 Isomangostin Hydrate and Its Analogs
Strategies for Total Chemical Synthesis
The total synthesis of complex xanthones like 7-O-Demethyl-3-isomangostin hydrate (B1144303) is a formidable task that requires a multi-step approach. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, general strategies for the construction of the xanthone (B1684191) core can be applied.
A common and effective method for synthesizing the dibenzo-γ-pyrone skeleton of xanthones involves the condensation of a suitably substituted benzoic acid derivative with a phenol (B47542) derivative. In the context of 7-O-Demethyl-3-isomangostin hydrate, this would likely involve the reaction of a highly functionalized benzoic acid and a polyhydroxy-phenol derivative. One established method for this cyclodehydration reaction is the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which has been shown to be effective in producing higher yields of xanthone derivatives. nih.govresearchgate.netichem.md
The synthesis would necessitate the careful introduction of the various substituents found in this compound, including the pyrano ring, the isopentenyl group (or a precursor that can be converted to the hydrated side chain), and the specific pattern of hydroxyl and methoxy (B1213986) groups. The order of these introductions would be critical to the success of the synthesis, with protecting groups likely required to prevent unwanted side reactions.
A plausible, though challenging, retrosynthetic analysis would disconnect the xanthone core into a substituted benzoic acid and a phenol. Further disconnection of the pyrano ring and the hydrated isopentenyl side chain would lead to simpler, more readily available starting materials. The stereochemistry of the hydrated side chain would also need to be addressed, potentially through an asymmetric synthesis approach or by separation of diastereomers at a later stage.
Semisynthetic Routes from Precursor Xanthones (e.g., Mangostin, α-Mangostin)
Given the complexity of a total synthesis, semisynthetic approaches starting from abundant, naturally occurring xanthones like α-mangostin are often more practical. α-Mangostin is the major xanthone found in the pericarp of the mangosteen fruit and serves as a versatile starting material for the preparation of various derivatives. ichem.mdgoogle.comnih.govnih.gov
A potential semisynthetic route to this compound would likely proceed through the intermediate, 3-isomangostin (B95915) hydrate. The conversion of α-mangostin to 3-isomangostin and its hydrated form has been described in the literature. This transformation can be achieved through acid-catalyzed cyclization of one of the prenyl groups of α-mangostin. ichem.mdgoogle.com
The crucial and most challenging step in this semisynthetic route would be the selective demethylation of the 7-O-methyl group of 3-isomangostin hydrate. Several methods for the demethylation of aryl methyl ethers are known in organic chemistry, though their selectivity can be an issue. Harsh conditions, such as heating with strong acids like hydrobromic acid or hydroiodic acid, have been used for the demethylation of xanthones, but these conditions could lead to undesired side reactions on a complex molecule like 3-isomangostin hydrate. google.comgoogle.comwikipedia.org
Milder and more selective reagents for demethylation could be employed. Boron tribromide (BBr₃) is a well-known reagent for the cleavage of aryl methyl ethers and can often be used at low temperatures, potentially preserving other sensitive functional groups. wikipedia.org Another approach could involve the use of magnesium iodide etherate, which has been shown to regioselectively demethylate aromatic methyl ethers, particularly those with adjacent carbonyl groups. wikipedia.org The choice of reagent and reaction conditions would need to be carefully optimized to achieve the desired selective demethylation at the C-7 position without affecting other hydroxyl or methoxy groups or the sensitive pyrano and hydrated isopentenyl moieties.
Rational Design and Synthesis of Novel Xanthone Derivatives
The rational design of novel xanthone derivatives is an active area of research, driven by the desire to enhance the biological activity and improve the pharmacological properties of these compounds. nih.govnih.gov Structure-activity relationship (SAR) studies of various natural and synthetic xanthones provide valuable insights that guide the design of new analogs.
The design of this compound can be rationalized based on the known SAR of related xanthones. For instance, the presence and position of hydroxyl and prenyl groups on the xanthone scaffold are known to be critical for their cytotoxic and other biological activities. mdpi.com The modification of these groups can lead to compounds with altered potency and selectivity.
The synthesis of a library of xanthone derivatives often involves the modification of the phenolic hydroxyl groups and the isopentene groups of a parent compound like α-mangostin. nih.gov These modifications can include alkylation, acylation, and halogenation to explore the effects of different substituents on biological activity.
The synthesis of this compound itself could be part of a broader strategy to create a portfolio of novel xanthone derivatives for biological screening. A study has reported on the cytotoxic activities of 7-O-demethylmangostanin, a compound closely related to or identical to this compound, which was isolated from Garcinia mangostana. mdpi.com This finding underscores the potential of this structural motif and provides a strong rationale for the development of synthetic routes to this and related compounds. The synthesis of such rationally designed derivatives allows for a systematic exploration of the chemical space around the natural product scaffold, with the aim of identifying new and more effective therapeutic agents.
Structure Activity Relationship Sar Studies of 7 O Demethyl 3 Isomangostin Hydrate and Xanthone Derivatives
Influence of Isopentene Groups on Biological Activity
Isopentene groups, also known as prenyl groups, are significant contributors to the biological profiles of many xanthone (B1684191) derivatives. mdpi.com Research has indicated that these lipophilic moieties can profoundly modulate the pharmacological activity of the xanthone core. The addition of a prenyl group to 1-hydroxyxanthone, for instance, has been shown to dramatically enhance its anticancer activity against the MCF-7 cell line. mdpi.com The position of these groups on the xanthone scaffold is crucial; structure-activity relationship studies have identified C-1, C-3, C-6, and C-8 as key positions where substitutions can influence biological activity. mdpi.comnih.gov
The presence of prenyl groups is a recurring feature in xanthones with notable antimicrobial properties. For some compounds, antimicrobial efficacy is linked to the simultaneous presence of a carboxylic group within a prenylated chain at the C-8 position and an additional prenyl chain at the C-1 position. nih.gov Furthermore, studies focusing on antibacterial activity have suggested that prenylation (specifically geranylation) at position C-8 is important for optimal efficacy. mdpi.com However, the influence of these groups can be complex; in some studies, xanthones bearing isoprenoid groups demonstrated lower tumor specificity when compared to benzophenones with similar substitutions. nih.gov The presence of these hydrophobic groups is thought to play a role in mediating interactions with biological targets. nih.gov
Role of Hydroxyl and Methoxyl Substitutions on Pharmacological Effects
Hydroxyl groups, in particular, play an important role in the activity of many bioactive molecules. mdpi.com For xanthones, hydroxylation at the C-6 position has been identified as a key feature for enhancing antibacterial activity. mdpi.com In broader studies of related flavonoids, molecules with a higher number of hydroxyl groups often exhibit better biological activity. mdpi.com The position of these groups is critical; for example, strong antioxidant activity in flavonoids is often associated with the presence of two or three hydroxyl groups on the B-ring. researchgate.net Conversely, a methoxyl group can sometimes reduce a compound's activity compared to a hydroxyl group at the same position. mdpi.com
A Quantitative Structure-Activity Relationship (QSAR) study on various xanthone derivatives highlighted the importance of substitution patterns. nih.gov The findings indicated that hydroxyl groups at positions R2, R3, R6, and/or R8, and methoxyl groups at position R1 were associated with the highest activities among the studied compounds. nih.gov
The following table summarizes research findings on how these substitutions affect biological activity in select xanthones and related compounds.
| Compound/Derivative Class | Substitution Pattern | Observed Biological Effect |
| Xanthone Derivatives | -OH at C-6 | Important for antibacterial activity. mdpi.com |
| Xanthone Derivatives | -OH at R2, R3, R6, R8; -OCH3 at R1 | Presented the highest activities in a QSAR study. nih.gov |
| Flavanones (Related Flavonoids) | Increased number of -OH groups | Correlated with better antibacterial activity. mdpi.com |
| Flavanones (Related Flavonoids) | -OCH3 group instead of -OH on ring B | Reduced antibacterial activity. mdpi.com |
| Flavonoids (General) | Two or three -OH groups on B-ring | Associated with strong antioxidant activity. researchgate.net |
Impact of Core Xanthone Scaffold Modifications on Bioactivity
The intrinsic biological activity of this class of compounds originates from the tricyclic dibenzo-γ-pyrone core, but this activity is extensively modulated by modifications to this central scaffold. mdpi.comresearchgate.net The fundamental structure serves as a template upon which various functional groups can be arranged to create a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer responses. nih.govresearchgate.net
Modifications can range from the addition of simple functional groups to more complex alterations of the scaffold itself. For example, the synthesis of xanthone derivatives bearing an aminoalkyl moiety was found to be critical for their anticancer activity, which was linked to DNA binding capabilities. mdpi.com The inherent limitations of natural biosynthetic pathways in creating structural diversity mean that total synthesis is a valuable tool for accessing novel structures and conducting broader SAR studies. nih.gov Synthetic strategies allow for the creation of xanthone ring structures that would otherwise be unreachable, enabling a more thorough exploration of their therapeutic potential. mdpi.com
The concept of a scaffold in medicinal chemistry is central to drug design. nih.govnih.gov The xanthone nucleus is considered a "privileged structure" because it can serve as a framework for developing ligands for diverse biological targets. mdpi.com Modifications can influence physicochemical properties that affect cell adhesion, proliferation, and differentiation. nih.gov For instance, creating fused tetracyclic xanthones, such as the natural product psorospermin (B1195998), introduces significant structural changes that are crucial for their specific mode of action. nih.gov
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that can dictate the biological activity of xanthone derivatives. nih.govnih.gov Many natural products, including xanthones, are chiral and often exist in nature as a single enantiomer. nih.gov However, chemical synthesis can produce both enantiomers, allowing for detailed studies on enantioselectivity, where different stereoisomers of a compound exhibit different levels of biological activity. nih.gov
The relevance of stereochemistry is particularly evident in the development of new antimicrobial and antitumor agents. nih.govnih.gov For example, psorospermin is a naturally occurring tetracyclic xanthone that possesses two stereogenic centers. nih.gov The specific configuration of these centers and the functionality of its epoxydihydrofuran group have been shown to be important for its in vivo activity. nih.gov
Reviews on chiral derivatives of xanthones (CDXs) emphasize that the biological and pharmacological activities can be highly dependent on the specific stereochemistry of the molecule. nih.govnih.gov This highlights the importance of controlling and defining the absolute configuration of stereogenic centers when developing new therapeutic agents based on the xanthone scaffold. nih.gov The differences in how enantiomers interact with chiral biological targets like enzymes and receptors underscore the need for stereochemical considerations in drug design and SAR studies.
Mechanistic Elucidations at the Cellular and Molecular Levels
Identification of Cellular Targets and Signaling Pathways
There is currently no specific information available in the reviewed scientific literature identifying the cellular targets and signaling pathways directly modulated by 7-O-Demethyl-3-isomangostin hydrate (B1144303). Research on closely related xanthones, such as α-mangostin, has pointed towards interactions with various cellular components, but these findings cannot be directly extrapolated to 7-O-Demethyl-3-isomangostin hydrate without specific experimental validation.
Enzyme Kinetic Studies of this compound
No enzyme kinetic studies specifically investigating the inhibitory or modulatory effects of this compound have been found in the public domain. Such studies are crucial for understanding the compound's mechanism of action and its potential as an enzyme inhibitor.
Computational Approaches: Molecular Docking and Molecular Dynamics Simulations
While computational methods are widely used to predict the interaction of small molecules with biological targets, there are no available molecular docking or molecular dynamics simulation studies focused on this compound.
Specific ligand-protein interaction analyses for this compound are not present in the current body of scientific literature.
Detailed predictions of binding affinity and analyses of the conformational dynamics of this compound with any protein target are not available.
Biosynthetic Pathways and Metabolism of Xanthones Relevant to 7 O Demethyl 3 Isomangostin Hydrate
Proposed Biosynthetic Routes in Garcinia Species
The biosynthesis of xanthones, including 7-O-Demethyl-3-isomangostin hydrate (B1144303), in Garcinia species is a complex process that involves the convergence of multiple metabolic pathways. While the complete, specific pathway to 7-O-Demethyl-3-isomangostin hydrate has not been fully elucidated, a proposed route can be constructed based on the well-studied biosynthesis of its structural precursors, particularly α-mangostin. nih.govnih.govresearchgate.net
The formation of the characteristic xanthone (B1684191) core structure begins with the shikimate and acetate (B1210297) (or polyketide) pathways. nih.govnih.govresearchgate.net The shikimate pathway, which links carbohydrate metabolism to the synthesis of aromatic compounds, produces L-phenylalanine. nih.govresearchgate.net In what is known as the L-phenylalanine-dependent pathway, this amino acid is converted to a C6-C1 benzoyl-CoA unit. nih.gov This unit then condenses with three C2 units derived from the acetate pathway (malonyl-CoA) to form a key benzophenone (B1666685) intermediate, 2,3',4,6-tetrahydroxybenzophenone. nih.govnih.govnih.gov
This benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling, a critical step that forms the tricyclic xanthone skeleton. nih.govnih.gov For mangostin-type xanthones, this cyclization results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX), which serves as the core precursor for a wide array of derivatives found in Garcinia. nih.govnih.gov
Subsequent modifications of the 1,3,7-THX scaffold, including site-specific prenylation, methylation, and hydroxylation, lead to the production of more complex xanthones. nih.govnih.gov The biosynthesis of α-mangostin, the most abundant xanthone in Garcinia mangostana, involves these downstream modifications. nih.govrsc.org It is proposed that 3-isomangostin (B95915) hydrate is then formed from α-mangostin. researchgate.net This transformation likely involves an acid-catalyzed or enzymatic cyclization of one of the prenyl side chains, followed by hydration. researchgate.net
The final step to yield the specific compound this compound would require a demethylation reaction at the C-7 position. The isolation of other 7-O-demethylated xanthones from Garcinia mangostana supports the existence of enzymatic machinery within the plant capable of performing this modification. acs.org This demethylation could potentially occur on the 3-isomangostin hydrate molecule itself or at an earlier stage on a precursor like α-mangostin.
Table 1: Key Intermediates in the Proposed Biosynthetic Pathway
| Compound | Role in Pathway |
| L-Phenylalanine | Primary precursor from the shikimate pathway. nih.gov |
| 2,3',4,6-Tetrahydroxybenzophenone | Central benzophenone intermediate. nih.govnih.gov |
| 1,3,7-Trihydroxyxanthone (1,3,7-THX) | Core xanthone scaffold for mangostin-type compounds. nih.govnih.gov |
| α-Mangostin | Major xanthone in G. mangostana and likely direct precursor. nih.govresearchgate.net |
| 3-Isomangostin Hydrate | Isomeric form derived from α-mangostin. researchgate.netnih.gov |
In Vitro Metabolic Stability and Transformation Studies (Preclinical)
Direct preclinical studies on the in vitro metabolic stability and transformation of this compound are not extensively documented in the current scientific literature. However, significant insights can be drawn from studies on its close structural analogue, α-mangostin, which is the most abundant and widely studied xanthone from Garcinia mangostana. nih.govnih.govmdpi.com These studies provide a predictive framework for understanding the likely metabolic fate of related xanthones.
In vitro investigations using human liver microsomes and recombinant cytochrome P450 (P450) enzymes have shown that xanthones are both substrates and inhibitors of multiple P450 isoforms. nih.govresearchgate.net For α-mangostin, metabolism is primarily mediated by CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.govspringermedizin.de
Phase I metabolism of α-mangostin has been observed in vitro. One study investigating its fate during skin permeation using LC-MS/MS suggested that α-mangostin could be metabolized via a tri-oxidation process, indicating that oxidative reactions are a potential transformation route. nih.govspringermedizin.de
The relative extent of Phase I and Phase II metabolism can also vary depending on the cell type used in the in vitro model. acs.org Given the structural similarities, it is plausible that this compound would also be a substrate for both Phase I and Phase II metabolic enzymes, with a high likelihood of undergoing significant glucuronidation and/or sulfation. The free hydroxyl group at the C-7 position, in particular, presents a likely site for conjugation reactions.
Table 2: Cytochrome P450 Isoforms Involved in the In Vitro Metabolism of α-Mangostin
| Enzyme Family | Specific Isoform(s) | Role | Reference(s) |
| Cytochrome P450 | CYP1A2 | Substrate | nih.gov, researchgate.net, springermedizin.de |
| CYP2C9 | Substrate | nih.gov, researchgate.net, springermedizin.de | |
| CYP2C19 | Substrate | nih.gov, springermedizin.de | |
| CYP3A4 | Substrate | nih.gov, researchgate.net, springermedizin.de |
Advanced Analytical Methods for Quantitative and Qualitative Analysis in Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of xanthones from natural sources like Garcinia mangostana. mdpi.comthaiscience.info Its application is crucial for separating 7-O-Demethyl-3-isomangostin hydrate (B1144303) from a multitude of structurally similar xanthones present in crude extracts.
Research on mangosteen pericarp has led to the development of robust reverse-phase HPLC (RP-HPLC) methods that are selective, precise, and sensitive. mdpi.com These methods commonly employ a C18 column and a gradient mobile phase, typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often acidified with a small percentage of formic or phosphoric acid to improve peak shape and resolution. thaiscience.infonih.gov Detection is most frequently performed using a photodiode array (PDA) or a UV-Vis detector, with wavelengths set between 244 nm and 320 nm for optimal detection of the xanthone (B1684191) chromophore. thaiscience.inforesearchgate.netnih.gov
For instance, a validated method for α-mangostin, a related major xanthone, utilized a C18 column with a gradient of acetonitrile in 0.1% v/v orthophosphoric acid, achieving good separation and quantification. thaiscience.info The linearity of such methods is typically established over a wide concentration range, with high regression coefficients (r² > 0.999), demonstrating a direct proportional relationship between concentration and detector response. thaiscience.info The precision of these HPLC methods is confirmed by low relative standard deviation (RSD) values for both intraday and interday analyses, often below 5%. nih.govresearchgate.net Furthermore, accuracy is validated through recovery studies, which consistently show high recovery rates, ensuring the reliability of the quantification. thaiscience.infonih.gov
While specific HPLC protocols exclusively for 7-O-Demethyl-3-isomangostin hydrate are not extensively detailed in the available literature, the established methods for other isomangostin derivatives and xanthones provide a solid foundation. A method developed for the simultaneous analysis of six xanthones, including 3-isomangostin (B95915), used a C18 column with UV detection at 320 nm, demonstrating good separation and precision. nih.gov Such methods can be adapted and optimized for the specific quantification of this compound.
Table 1: Illustrative HPLC Parameters for Xanthone Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | thaiscience.inforesearchgate.net |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic or Phosphoric Acid | thaiscience.infonih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV/PDA at 244, 254, 280, or 320 nm | nih.govresearchgate.netnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | researchgate.nettandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification and structural confirmation, especially in complex mixtures, HPLC is often coupled with mass spectrometry (MS). nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS, making it an indispensable tool for natural product analysis. technosaurus.co.jp
In the analysis of xanthones, LC-MS with an electrospray ionization (ESI) source is commonly used. nih.govtechnosaurus.co.jp ESI allows for the soft ionization of molecules like this compound, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. technosaurus.co.jp This molecular ion peak provides crucial information about the compound's molecular weight. For this compound, the expected molecular formula is C₂₃H₂₆O₇, corresponding to a molecular weight of 414.45 g/mol . pharmaffiliates.com
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnih.gov This precision allows for the determination of the elemental composition of an unknown compound with a high degree of confidence, which is critical for distinguishing between isomers and identifying novel structures. nih.gov For example, HRESITOFMS was used to determine the elemental formula of a new xanthone isolated from Garcinia mangostana, demonstrating the power of this technique in structural elucidation. nih.gov
LC-MS/MS, or tandem mass spectrometry, further enhances structural analysis by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of a known compound or to deduce the structure of a new one. maranatha.edu The combination of retention time, accurate mass, and fragmentation pattern provides a very high level of confidence in the identification of compounds like this compound within a plant extract. nih.govmaranatha.edu
Table 2: Mass Spectrometry Data for Representative Xanthones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed Ion [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| α-Mangostin | C₂₄H₂₆O₆ | 410.46 | 411 | technosaurus.co.jp |
| γ-Mangostin | C₂₃H₂₄O₆ | 396.43 | 397 | nih.gov |
| 3-Isomangostin | C₂₄H₂₆O₆ | 410.46 | 429 [M+H+H₂O]⁺ | technosaurus.co.jp |
| Gartanin | C₂₃H₂₄O₆ | 396.43 | 397 | technosaurus.co.jp |
| Garcinone C | C₂₃H₂₄O₆ | 396.43 | 397.16 | researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules and for assessing purity. researchgate.net While HPLC and MS can provide information on quantity and molecular weight, NMR provides detailed insights into the carbon-hydrogen framework of a molecule. nih.govnih.gov
¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the primary 1D NMR experiments used. researchgate.net For xanthones, the ¹H NMR spectrum typically shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and isoprenyl side chains. researchgate.net The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For example, the presence of a chelated hydroxyl group at the C-1 position of the xanthone nucleus gives a characteristic downfield signal around δ 12-13 ppm. researchgate.net
¹³C NMR provides information on all the carbon atoms in the molecule, including quaternary carbons, which are not visible in ¹H NMR. its.ac.id The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structure of complex molecules like this compound. nih.govresearchgate.net HMBC is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assignment of the positions of substituents on the xanthone core. nih.gov
Beyond structural elucidation, quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of a sample without the need for an identical reference standard. youtube.comyoutube.com The ¹H NMR signal intensity is directly proportional to the number of nuclei responsible for the signal. mdpi.com In the "100% method" of qNMR, the purity of the target analyte is calculated by comparing the integral of a clean, well-resolved signal from the analyte to the integrals of signals from any impurities present. youtube.comyoutube.com This method allows for the assessment of absolute purity and the identification and quantification of residual solvents or other impurities within the sample, ensuring the structural integrity and quality of the research compound. youtube.commdpi.com
Translational Research Potential and Future Directions for 7 O Demethyl 3 Isomangostin Hydrate
Identification of Research Gaps and Challenges
Despite the promising biological activities of xanthones, including 7-O-Demethyl-3-isomangostin hydrate (B1144303), several research gaps and challenges impede their full translational potential. A significant hurdle is the often poor water solubility and short biological half-life of these compounds, which can limit their bioavailability and clinical applicability. nih.gov For instance, the therapeutic application of gambogic acid, a related xanthone (B1684191), has been restricted due to its poor water solubility. nih.gov
Furthermore, while numerous studies have documented the in vitro activities of various xanthones, there is a need for more extensive in vivo studies and clinical trials to validate these findings and establish their safety and efficacy in humans. The precise mechanisms of action for many xanthone derivatives are not fully elucidated, and their "promiscuous binding" capacity to multiple receptors presents a challenge in identifying specific molecular targets. researchgate.net
Key research gaps that need to be addressed include:
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of 7-O-Demethyl-3-isomangostin hydrate.
In-depth Mechanistic Studies: Elucidating the specific molecular pathways and targets through which this compound exerts its biological effects is crucial.
Long-term Toxicity and Safety Studies: Rigorous preclinical safety and toxicity evaluations are necessary before consideration for human trials.
Standardization of Natural Product Extracts: For xanthones derived from natural sources, standardization of extracts is essential to ensure consistent potency and quality.
Opportunities for Lead Optimization and Derivative Development
The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, as its biological activities can be significantly modulated by the nature and position of its substituents. researchgate.net This provides vast opportunities for lead optimization and the development of novel derivatives of this compound with improved pharmacological properties.
Structure-activity relationship (SAR) studies have indicated that positions C-1, C-3, C-6, and C-8 of the xanthone core are critical for its biological activity. mdpi.com The presence of functional groups like prenyl, hydroxyl, and methoxy (B1213986) groups can significantly influence the bioactivity. For example, the anticancer activity of a new prenylated xanthone, paucinervin I, was attributed to its angular pyranoxanthone skeleton. mdpi.com Similarly, the cytotoxic activity of 7-O-demethyl mangostanin has been demonstrated across various cancer cell lines. mdpi.com
Strategies for lead optimization could involve:
Chemical Modification: Introducing or modifying functional groups on the xanthone core to enhance solubility, bioavailability, and target specificity. For example, the synthesis of water-soluble PEGylated prodrugs of gambogic acid dramatically improved its solubility. nih.gov
Synthesis of Analogs: Creating a series of analogs of this compound to explore the impact of different substituents on its biological activity. nih.gov
Halogenation: The introduction of halogen atoms at specific positions of the xanthone scaffold has been shown to influence biological effects. nih.gov
The table below outlines some xanthone derivatives and their reported biological activities, highlighting the potential for developing new therapeutic agents.
| Compound Name | Source/Modification | Reported Biological Activity | Reference(s) |
| Gambogic acid | Garcinia hanburyi | Antitumor, anti-inflammatory, antioxidant | frontiersin.org |
| Paucinervin I | Garcinia paucinervis | Anticancer (strong activity against HL-60 cell line) | mdpi.com |
| 7-O-demethyl mangostanin | Garcinia mangostana | Anticancer (active against multiple cancer cell lines) | mdpi.comsemanticscholar.org |
| 9-hydroxycalabaxanthone | Garcinia mangostana | Cytotoxic against HT-29 human colon cancer cells | core.ac.uk |
| 3-isomangostin (B95915) | Garcinia mangostana | Cytotoxic, inhibitor of DNA polymerases | core.ac.uk |
Emerging Research Avenues in Xanthone Biology
The broad spectrum of biological activities exhibited by xanthones continues to open up new avenues for research. researchgate.net Current research is expanding beyond the well-documented antioxidant, anti-inflammatory, and anticancer properties to explore their potential in other therapeutic areas.
Emerging areas of investigation for xanthones include:
Neurodegenerative Diseases: The potential therapeutic application of xanthones in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease is a growing area of interest.
Infectious Diseases: Xanthones have demonstrated antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains like MRSA and Candida albicans. Their potential as anti-HIV-1 agents is also being explored. nih.gov
Metabolic Disorders: The α-glucosidase inhibitory activity of some xanthones suggests their potential utility in managing diabetes. researchgate.net
Cardiovascular Diseases: The antihypertensive and antithrombotic effects of certain xanthones indicate their potential in cardiovascular medicine. researchgate.net
Future research in xanthone biology will likely focus on the synthesis of novel derivatives with enhanced activity and improved pharmacokinetic profiles. The development of innovative synthetic methodologies, such as one-pot synthesis and the use of nanocatalysts, is facilitating the creation of diverse xanthone libraries for biological screening. mdpi.com Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation xanthone-based therapeutics. mdpi.com
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Assign proton and carbon signals using 2D techniques (HSQC, HMBC) to confirm demethylation at position 7 and hydroxylation at position 3 .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₆O₇) with <5 ppm mass accuracy .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in hydrate structures (if single crystals are obtainable) .
How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Q. Advanced Research Focus
- Molecular docking simulations : Use DFT-optimized geometries to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or α-glucosidase .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized targets.
- In vitro assays : Pair with LC-MS to monitor metabolite formation in hepatic microsomes, addressing potential phase I/II metabolism .
What experimental designs address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Q. Advanced Research Focus
- Dose-response profiling : Use a redox-sensitive fluorescent probe (e.g., DCFH-DA) to differentiate antioxidant/pro-oxidant behavior across concentrations (1–100 μM).
- Reactive oxygen species (ROS) scavenging assays : Compare results in cell-free (e.g., ABTS⁺ assay) vs. cellular models (e.g., H₂O₂-stressed HepG2 cells) .
- Data normalization : Control for hydrate dissociation effects by pre-equilibrating solutions at fixed humidity .
What computational models predict hydrate stability under varying environmental conditions?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Model water molecule interactions within the hydrate lattice under temperature/pressure gradients .
- Quantum Topological Analysis (QTAIM) : Identify critical non-covalent interactions (e.g., O–H···O hydrogen bonds) stabilizing the hydrate .
- Phase diagrams : Construct using differential scanning calorimetry (DSC) data to map hydrate-anhydrate equilibria .
How can researchers optimize analytical methods for quantifying this compound in complex matrices?
Q. Basic Research Focus
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Use MRM transitions (e.g., m/z 439.1 → 381.0 for quantification) .
- Validation parameters : Assess linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and matrix effects in biological samples .
What strategies mitigate hydrate dissociation during in vivo pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
